molecular formula C23H30N4O9 B11935262 Pomalidomide-amino-PEG4-NH2

Pomalidomide-amino-PEG4-NH2

Cat. No.: B11935262
M. Wt: 506.5 g/mol
InChI Key: GQLKBZZCVCHVCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-amino-PEG4-NH2 involves the conjugation of Pomalidomide with a PEG4 linker that has an amino group at one end. The process typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-amino-PEG4-NH2 primarily undergoes substitution reactions due to the presence of reactive amino groups. These reactions are crucial for its role in PROTAC technology, where it forms covalent bonds with target proteins .

Common Reagents and Conditions

Major Products

The major product of these reactions is the this compound conjugate, which is used in the synthesis of PROTACs for targeted protein degradation .

Scientific Research Applications

Pomalidomide-amino-PEG4-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drug delivery systems and bioconjugates

Mechanism of Action

Pomalidomide-amino-PEG4-NH2 functions by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to its application in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide-PEG3-NH2
  • Pomalidomide-PEG6-NH2
  • Lenalidomide
  • Thalidomide

Uniqueness

Pomalidomide-amino-PEG4-NH2 is unique due to its specific PEG4 linker, which provides optimal solubility and stability. This makes it particularly effective in PROTAC applications compared to other similar compounds .

Properties

Molecular Formula

C23H30N4O9

Molecular Weight

506.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C23H30N4O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30)

InChI Key

GQLKBZZCVCHVCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN

Origin of Product

United States

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